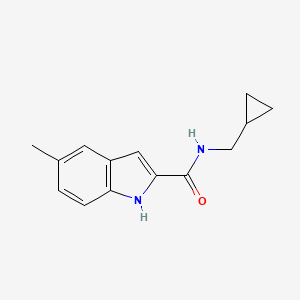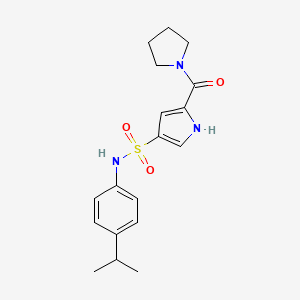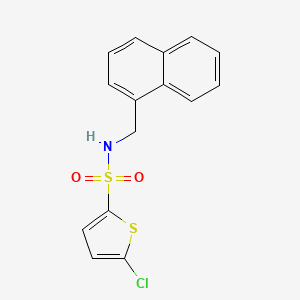
N-(cyclopropylmethyl)-5-methyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-5-methyl-1H-indole-2-carboxamide, also known as CYCLOPROPYL-METHYL-5-METHYL-1H-INDOLE-2-CARBOXAMIDE or CYM-51010, is a chemical compound that belongs to the class of indole-based drugs. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of N-(cyclopropylmethyl)-5-methyl-1H-indole-2-carboxamide involves its binding to the serotonin receptor 5-HT7, which is a G protein-coupled receptor that is widely distributed in the central nervous system. This binding results in the activation of various intracellular signaling pathways, including the cyclic AMP (cAMP) pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in the regulation of various physiological and pathological processes, including circadian rhythm, mood regulation, and cognitive function.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-5-methyl-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects, particularly in the central nervous system. This compound has been shown to modulate the activity of the serotonin receptor 5-HT7, which is involved in the regulation of various physiological and pathological processes. N-(cyclopropylmethyl)-5-methyl-1H-indole-2-carboxamide has also been shown to have potential as a treatment for depression, anxiety, and other psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclopropylmethyl)-5-methyl-1H-indole-2-carboxamide has various advantages and limitations for lab experiments. One advantage is that this compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. Another advantage is that this compound has been shown to have potential as a modulator of the serotonin receptor 5-HT7, which is involved in various physiological and pathological processes. One limitation is that this compound is relatively expensive and may not be readily available in some labs.
Direcciones Futuras
There are various future directions for the study of N-(cyclopropylmethyl)-5-methyl-1H-indole-2-carboxamide. One direction is the further study of the mechanism of action of this compound, particularly in the regulation of circadian rhythm, mood regulation, and cognitive function. Another direction is the development of more potent and selective modulators of the serotonin receptor 5-HT7, which may have potential as treatments for depression, anxiety, and other psychiatric disorders. Additionally, the potential use of N-(cyclopropylmethyl)-5-methyl-1H-indole-2-carboxamide in other fields, such as cancer research, may also be explored.
Métodos De Síntesis
The synthesis of N-(cyclopropylmethyl)-5-methyl-1H-indole-2-carboxamide involves the reaction of 5-methylindole-2-carboxylic acid with cyclopropylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-5-methyl-1H-indole-2-carboxamide has been used in various scientific research studies, particularly in the field of neuroscience. This compound has been shown to have potential as a modulator of the serotonin receptor 5-HT7, which is involved in various physiological and pathological processes such as circadian rhythm, mood regulation, and cognitive function. N-(cyclopropylmethyl)-5-methyl-1H-indole-2-carboxamide has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-5-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-2-5-12-11(6-9)7-13(16-12)14(17)15-8-10-3-4-10/h2,5-7,10,16H,3-4,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUUCTKWJLRQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7496013.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide](/img/structure/B7496014.png)
![1-[2-[(5-tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7496018.png)



![N-[2-(dimethylamino)ethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B7496032.png)
![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7496048.png)
![N~1~-(4-bromophenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7496062.png)
![Dimethyl 5-[(4-acetylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7496072.png)
![2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B7496073.png)
![4,5-dichloro-N-[3-(5-methyltetrazol-1-yl)phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B7496079.png)

![Ethyl 6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7496087.png)